molecular formula C8H8Cl2N2O2 B1299933 2-(2,5-Dichlorophenoxy)acetohydrazide CAS No. 32022-40-5

2-(2,5-Dichlorophenoxy)acetohydrazide

Cat. No. B1299933
CAS RN: 32022-40-5
M. Wt: 235.06 g/mol
InChI Key: FXZGNSHGNWUJOJ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)acetohydrazide is a chemical compound that is structurally related to various chlorophenoxy acetic acids and their derivatives. These compounds have been extensively studied due to their applications in agriculture as herbicides and their potential for forming harmful contaminants such as chlorinated dibenzo-p-dioxins and dibenzofurans . The molecular structure of related compounds, such as 2-(2-chlorophenoxy)acetohydrazide, has been characterized by crystallography, revealing hydrogen bonding and planar acetohydrazide groups .

Synthesis Analysis

The synthesis of related heterocyclic compounds derived from acetohydrazide precursors has been explored, demonstrating the potential for creating a variety of biologically active molecules. For instance, novel compounds have been synthesized from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which was used as a starting compound. These syntheses involve cyclization and aminomethylation reactions, leading to the formation of compounds with potential lipase and α-glucosidase inhibition activities .

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives has been studied using crystallography. For example, the crystal structure of 2-(2-chlorophenoxy)acetohydrazide shows that the acetohydrazide group is approximately planar, and the molecules are linked by various hydrogen bonds, forming infinite sheets in the crystal lattice . This structural information is crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactions involving chlorophenoxy acetic acids and their derivatives can lead to the formation of environmentally persistent and toxic contaminants. For example, the production of 2,4,5-trichlorophenoxyacetic acid has been associated with the contamination of technical-grade herbicides with tetrachlorodibenzo-p-dioxin . The analysis of these reactions is important for environmental monitoring and the development of safer chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenoxy acetic acids and their derivatives are influenced by their molecular structure. The presence of chlorine atoms and the acetohydrazide group affects the compounds' polarity, solubility, and reactivity. Gas chromatography and mass spectrometry have been used to analyze these compounds in various formulations, demonstrating their stability and the presence of related compounds in commercial products . Additionally, sensitive determination methods, such as differential pulse polarography, have been developed for detecting these compounds in environmental samples .

Scientific Research Applications

Green Synthesis Strategies

2-(2,4-Dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide complexes, which are closely related to 2-(2,5-Dichlorophenoxy)acetohydrazide, have been prepared using ball milling. This method is a green strategy that reduces environmental impact. These compounds were studied for their antimicrobial and antioxidant activities, as well as for cytotoxic properties against certain pathogens (Fekri & Zaky, 2014).

Heterocyclic Synthesis

1-(2, 4-dichlorophenoxy and 2, 4, 5-trichlorophenoxy) acetyl-4-arylthiosemicarbazides, derived from chlorophenoxyacetohydrazide, were synthesized and converted into various heterocyclic compounds. These compounds were evaluated as fungicides against Aspergillus niger, demonstrating potential agricultural applications (Ram & Pandey, 1974).

Soil Microbial Effects

Long-term application of 2,4-dichlorophenoxy acetate (2,4-D), closely related to 2-(2,5-Dichlorophenoxy)acetohydrazide, in agricultural fields has been shown to affect soil microbial populations and biochemical processes. This highlights the ecological impact of these compounds (Rai, 1992).

Ionic Liquid Applications

Ionic liquids containing the (2,4-dichlorophenoxy)acetate anion have been synthesized and characterized for use as herbicides and plant growth regulators. This suggests a potential application in agriculture and horticulture (Pernak et al., 2013).

Antioxidant Potential

2,5-Disubstituted 1,3,4-oxadiazole compounds, synthesized from related acetohydrazides, showed significant in vitro antioxidant potential. This suggests potential therapeutic applications in managing oxidative stress-related conditions (Lakshmi Ranganatha & Khanum, 2014).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-(2,5-dichlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-6(10)7(3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZGNSHGNWUJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357882
Record name 2-(2,5-dichlorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorophenoxy)acetohydrazide

CAS RN

32022-40-5
Record name 2-(2,5-Dichlorophenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32022-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-dichlorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Taha, F Rahim, I Uddin, M Amir, N Iqbal… - Journal of …, 2023 - Taylor & Francis
Helicobacter pylori causes severe stomach disorders and the use of enzyme inhibitors for treatment is one of the possible therapies. The great biological potential of imine analogs as …
Number of citations: 3 www.tandfonline.com

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